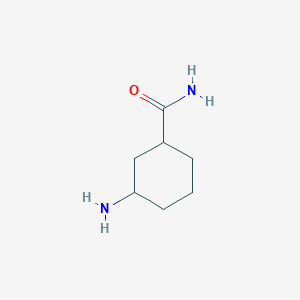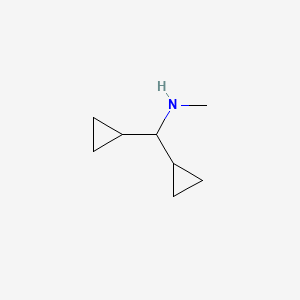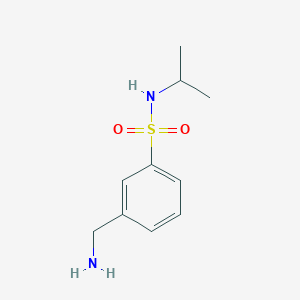![molecular formula C11H17N3O B1284882 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol CAS No. 954271-42-2](/img/structure/B1284882.png)
1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol is a chemical compound with the molecular formula C11H17N3O It is a derivative of piperidine and pyridine, which are both important structures in organic chemistry
作用机制
Target of Action
The primary target of 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol is Tryptase alpha/beta-1 (Tryptase) . Tryptase is the major neutral protease present in mast cells and is secreted upon the coupled activation-degranulation response of this cell type . It plays a role in innate immunity .
Mode of Action
It is suggested that the compound might interact with its target, tryptase, leading to changes in the function of the target
Biochemical Pathways
Given that the compound targets tryptase, it can be inferred that it may influence the pathways associated with mast cell activation and innate immunity .
Result of Action
Considering its target, the compound may influence the function of mast cells and innate immunity .
生化分析
Biochemical Properties
1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including enzymes such as monoamine oxidase and acetylcholinesterase. These interactions are primarily inhibitory, affecting the enzymatic activity and altering biochemical pathways. The compound’s ability to bind to these enzymes suggests its potential as a therapeutic agent in treating neurological disorders .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been shown to modulate the activity of G-protein coupled receptors, leading to altered intracellular signaling cascades. Additionally, it affects the expression of genes involved in neurotransmitter synthesis and degradation, thereby impacting neuronal function and communication .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of monoamine oxidase, preventing the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their signaling effects. Furthermore, the compound has been found to activate certain ion channels, contributing to its overall pharmacological profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as improved cognitive function and reduced anxiety-like behaviors. At higher doses, it may induce toxic effects, including neurotoxicity and hepatotoxicity. These findings highlight the importance of determining the optimal dosage range for therapeutic applications while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms. The compound undergoes oxidation and conjugation reactions, resulting in the formation of various metabolites. These metabolic processes influence the compound’s bioavailability and pharmacokinetics, affecting its overall efficacy and safety profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by solute carriers, facilitating its intracellular accumulation. Additionally, it binds to plasma proteins, influencing its distribution and availability in different tissues. These transport mechanisms play a crucial role in determining the compound’s pharmacokinetics and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and signaling molecules. Additionally, it may undergo post-translational modifications, such as phosphorylation, which can influence its subcellular targeting and activity. Understanding the subcellular localization of the compound provides insights into its mechanism of action and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol typically involves the reaction of 3-(aminomethyl)pyridine with piperidone under specific conditions. One common method involves the use of a hydrogenation catalyst such as Raney nickel to facilitate the reaction . The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, the purification of the compound is achieved through techniques such as crystallization and distillation to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of fully reduced piperidine derivatives.
Substitution: Formation of substituted piperidinol derivatives with various functional groups.
科学研究应用
1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes
相似化合物的比较
Similar Compounds
3-(Aminomethyl)pyridine: A precursor in the synthesis of 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol.
Piperidone: Another precursor used in the synthesis process.
Pyridine derivatives: Compounds with similar structural features and chemical properties.
Uniqueness
This compound is unique due to its combined piperidine and pyridine structures, which confer specific chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .
属性
IUPAC Name |
1-[3-(aminomethyl)pyridin-2-yl]piperidin-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c12-8-9-2-1-5-13-11(9)14-6-3-10(15)4-7-14/h1-2,5,10,15H,3-4,6-8,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHJKUNJRZEDLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C=CC=N2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(Methylcarbamoyl)amino]acetic acid](/img/structure/B1284803.png)

![1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol](/img/structure/B1284808.png)









![3-[(3,3-Dimethylbutanoyl)amino]benzoic acid](/img/structure/B1284878.png)

